N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide
Overview
Description
N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a benzamide structure, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide typically involves the reaction of 2-iodoaniline with 2-methoxy-3-methylbenzoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures, such as thiazoles or oxazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Cyclization Reactions: Cyclization can be induced using bases such as sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) under reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted thiourea derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiols or amines.
Cyclization Reactions: Formation of heterocyclic compounds such as thiazoles or oxazoles.
Scientific Research Applications
N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-iodophenyl)carbamothioyl]-2,4-dimethylbenzamide
- N-{[(2-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
- N-[(2-iodophenyl)carbamothioyl]propanamide
Uniqueness
N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide is unique due to the presence of the methoxy and methyl groups on the benzamide structure, which can influence its chemical reactivity and biological activity. The iodine atom also provides a site for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c1-10-6-5-7-11(14(10)21-2)15(20)19-16(22)18-13-9-4-3-8-12(13)17/h3-9H,1-2H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLGYFMZBLSMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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